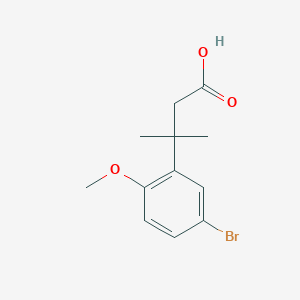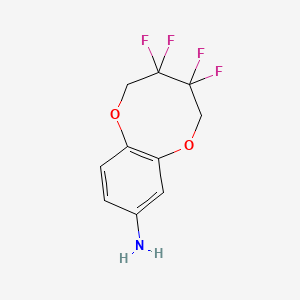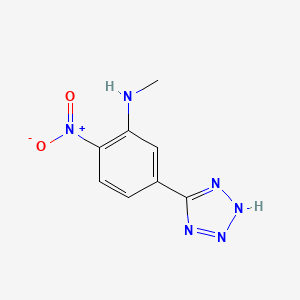
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid: 3-(5-bromo-2-methoxyphenyl)propionic acid , is an organic compound with the chemical formula C10H11BrO3. It belongs to the class of phenylpropanoic acids and is commonly used in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid involves several steps. One common synthetic route is through the reaction of 5-bromo-2-methoxybenzaldehyde with malonic acid in the presence of a base. The resulting product is then decarboxylated to yield the desired compound.
Reaction Conditions:Starting Material: 5-bromo-2-methoxybenzaldehyde
Reagents: Malonic acid, base (e.g., sodium hydroxide)
Conditions: Reflux in a suitable solvent (e.g., ethanol or methanol)
Industrial Production Methods: Industrial production methods may vary, but the synthetic route described above can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Reactions: 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation leads to carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-2-methoxyphenyl)-3-methylbutanoic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to drug design and bioactive compounds.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Used in the synthesis of specialized materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid is unique in its structure, similar compounds include:
5-Bromo-2-methoxypyridine: Used as a building block in organic synthesis.
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid: A closely related compound with a different double bond position.
Eigenschaften
Molekularformel |
C12H15BrO3 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
3-(5-bromo-2-methoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,7-11(14)15)9-6-8(13)4-5-10(9)16-3/h4-6H,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
LXIGQTJJBLBZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)












